molecular formula C12H17IN2S B2974485 6-ethyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide CAS No. 1351642-40-4

6-ethyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide

Cat. No.: B2974485
CAS No.: 1351642-40-4
M. Wt: 348.25
InChI Key: XGVXJGPICIRYHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide is a small molecule building block based on the benzo[d]thiazol-2-amine scaffold, a privileged structure in medicinal chemistry known for diverse biological activities . This compound is of significant interest in anticancer drug discovery research, particularly for developing multitarget therapies. Benzo[d]thiazol-2-amine derivatives have demonstrated promising potential as anticancer agents, with molecular docking studies revealing strong binding affinities to key enzymes like the Human Epidermal growth factor receptor (HER), which is a critical target in oncology . The core benzothiazole structure is frequently explored in the synthesis of tyrosine kinase inhibitors (TKIs), which are effective targeted therapies that disrupt tumor growth signaling by inhibiting proteins such as EGFR, HER2, and VEGFR-2 . The structural features of this compound—specifically the 6-ethyl and 3-propyl substitutions on the heterocyclic system—are designed to modulate its physicochemical properties and interaction with biological targets, making it a valuable intermediate for generating novel bioactive molecules . It is supplied as a hydroiodide salt to enhance its stability and solubility for research applications. This product is intended for chemical synthesis and biological screening in a laboratory setting. For Research Use Only. Not intended for diagnostic or therapeutic use, or for human consumption.

Properties

IUPAC Name

6-ethyl-3-propyl-1,3-benzothiazol-2-imine;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S.HI/c1-3-7-14-10-6-5-9(4-2)8-11(10)15-12(14)13;/h5-6,8,13H,3-4,7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVXJGPICIRYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)CC)SC1=N.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17IN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-ethyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide typically involves the condensation of appropriate benzaldehyde derivatives with thiazole amines under specific reaction conditions. For instance, a suitable aryl benzaldehyde and 6-nitrobenzo[d]thiazol-2-amine can be condensed in ethanol with a catalytic quantity of glacial acetic acid to create the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-ethyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dimethylformamide, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 6-ethyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting its biological effects .

Comparison with Similar Compounds

6-ethyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide can be compared with other thiazole derivatives, such as:

Biological Activity

6-ethyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide is a compound belonging to the thiazole family, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Information

  • IUPAC Name : 6-ethyl-3-propyl-1,3-benzothiazol-2-imine; hydroiodide
  • CAS Number : 1351642-40-4
  • Molecular Formula : C12H16N2S.HI

Structural Representation

The compound features a five-membered heterocyclic ring containing nitrogen and sulfur atoms, contributing to its biological activity. The structural formula can be represented as follows:

InChI=InChI 1S C12H16N2S HI c1 3 7 14 10 6 5 9 4 2 8 11 10 15 12 14 13 h5 6 8 13H 3 4 7H2 1 2H3 1H\text{InChI}=\text{InChI 1S C12H16N2S HI c1 3 7 14 10 6 5 9 4 2 8 11 10 15 12 14 13 h5 6 8 13H 3 4 7H2 1 2H3 1H}

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial and fungal strains.
  • Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against cancer cell lines.
  • Anti-inflammatory Effects : It may inhibit the biosynthesis of prostaglandins involved in inflammation.

Mode of Action

The biological effects are attributed to the compound's ability to interact with specific biochemical pathways:

  • Cyclooxygenase and Lipoxygenase Pathways : These pathways are crucial in the metabolism of arachidonic acid to produce inflammatory mediators.

Comparative Biological Activity

Compound NameBiological ActivityNotable Applications
This compoundAntimicrobial, anticancer, anti-inflammatoryResearch in pharmaceuticals
SulfathiazoleAntimicrobialTreatment of bacterial infections
RitonavirAntiretroviralTreatment of HIV/AIDS
TiazofurinAnticancerTreatment of certain cancers

Case Studies

  • Antimicrobial Study : A study demonstrated that this compound exhibited significant inhibition against Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent for infections caused by these pathogens.
  • Cytotoxicity Assay : In vitro assays revealed that the compound induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involved mitochondrial dysfunction and activation of caspase pathways.

Future Directions in Research

Further studies are warranted to explore:

  • The pharmacokinetics and bioavailability of the compound.
  • Detailed mechanistic studies to elucidate its action at the molecular level.
  • Clinical trials to assess efficacy and safety in humans.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 6-ethyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide?

  • Methodology :

  • The compound can be synthesized via a two-component reaction between diazonium salts and N-acyl-N'-aryl thioureas in the presence of sodium tert-butoxide (a strong, bulky base).
  • Key Steps :

Diazotization of aryl amines to generate diazonium salts.

Reaction with thiourea derivatives under basic conditions (NaOt-Bu) to form the benzothiazole-imine core.

Hydroiodide formation likely occurs during purification or via acid quenching.

  • Yield : Moderate (~70%) under optimized conditions .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • Methods :

  • FT-IR : Identifies functional groups (e.g., C=Nimine stretch at ~1595 cm⁻¹, NH stretches).
  • NMR :
  • ¹H-NMR : Aromatic protons (δ 7.03–7.67 ppm), NH protons (δ 10.1 ppm).
  • ¹³C-NMR : Assigns carbon environments (e.g., aromatic carbons at δ 114–149 ppm).
  • Elemental Analysis : Validates purity (e.g., C 63.91%, H 3.67%, N 11.51%, S 13.07%) .

Q. What intermediates are pivotal in the synthesis of this compound?

  • Key Intermediates :

  • Diazonium salts (e.g., from aryl amines).
  • N-Acyl-N'-aryl thioureas (precursors for benzothiazole ring formation).
    • Role of Sodium tert-butoxide : Facilitates deprotonation and nucleophilic attack during cyclization .

Advanced Research Questions

Q. How can low yields in the synthesis of this compound be addressed?

  • Optimization Strategies :

  • Base Concentration : Increase NaOt-Bu to enhance deprotonation efficiency.
  • Reaction Time/Temperature : Prolonged reflux (e.g., 10–12 hours) improves cyclization.
  • Microwave-Assisted Synthesis : Alternative eco-friendly method (reduces time and improves yield) .

Q. How do substituents (ethyl, propyl) influence the electronic structure of the benzothiazole-imine core?

  • Computational Insights :

  • NBO Analysis : Quantifies charge distribution; alkyl groups donate electron density via inductive effects.
  • NICS (Nucleus-Independent Chemical Shift) : Evaluates aromaticity; substituents may reduce ring aromaticity, altering reactivity.
  • Solvent Effects : Polar solvents stabilize charge-separated intermediates, affecting tautomeric equilibria .

Q. How can contradictions in spectral data (e.g., NMR vs. elemental analysis) be resolved?

  • Methodological Approach :

Cross-Validation : Use complementary techniques (e.g., HRMS for molecular weight confirmation).

Impurity Analysis : Check for byproducts (e.g., unreacted thiourea) via TLC or HPLC.

Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .

Q. What mechanistic insights explain the role of sodium tert-butoxide in the synthesis?

  • Proposed Mechanism :

Deprotonation : NaOt-Bu abstracts acidic protons from thiourea, generating a nucleophilic thiolate.

Cyclization : Thiolate attacks diazonium salt, forming the benzothiazole ring.

Steric Effects : Bulky tert-butoxide minimizes side reactions (e.g., nucleophilic substitution) .

Q. How do solvent polarity and proticity affect the stability of this compound?

  • Experimental Observations :

  • Polar Aprotic Solvents (DMF, DMSO) : Enhance solubility but may promote hydrolysis.
  • Protic Solvents (EtOH, MeOH) : Stabilize NH groups via H-bonding but risk proton exchange in NMR analysis.
  • Storage Recommendations : Anhydrous conditions under inert gas (N₂/Ar) to prevent degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.